molecular formula C15H21NO3 B14114678 Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Cat. No.: B14114678
M. Wt: 263.33 g/mol
InChI Key: ZFUXTXYBIQNKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate is unique due to the presence of the bis(1-methylethyl)amino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 4-[di(propan-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)14(17)12-6-8-13(9-7-12)15(18)19-5/h6-11H,1-5H3

InChI Key

ZFUXTXYBIQNKKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.